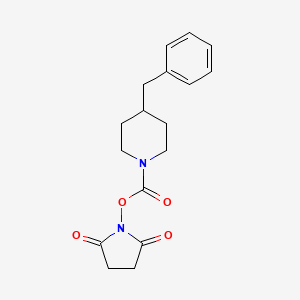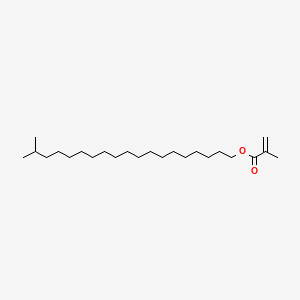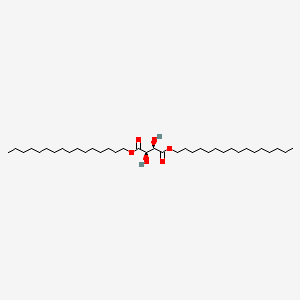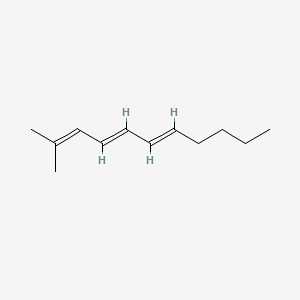
2,4,6-Undecatriene, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Undecatriene, 2-methyl- is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon. This compound is part of the triene family, known for their conjugated systems that provide interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Undecatriene, 2-methyl- typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-Undecatriene, 2-methyl- may involve catalytic processes such as the Heck reaction or the Suzuki-Miyaura coupling. These methods utilize palladium catalysts and are known for their efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Undecatriene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of UV light or radical initiators like benzoyl peroxide.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Scientific Research Applications
2,4,6-Undecatriene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism by which 2,4,6-Undecatriene, 2-methyl- exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The methyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Undecatriene: Similar in structure but lacks the methyl group, leading to different reactivity and properties.
2,4,6-Undecatrienal: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.
Uniqueness
2,4,6-Undecatriene, 2-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its chemical behavior and potential applications. The compound’s structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
73398-99-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(4E,6E)-2-methylundeca-2,4,6-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
InChI Key |
UIIGNQXUZIMYKD-XBLVEGMJSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C(C)C |
Canonical SMILES |
CCCCC=CC=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


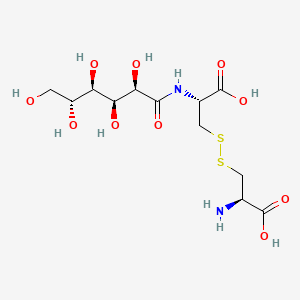
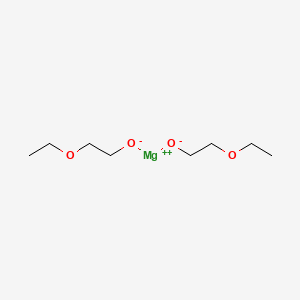


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)




![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
